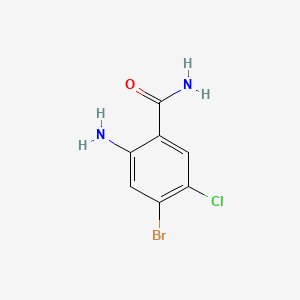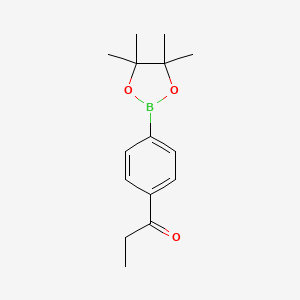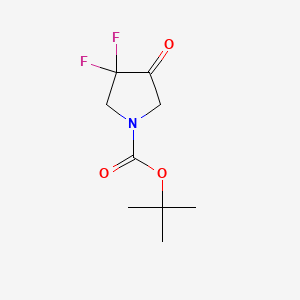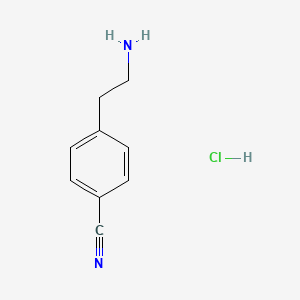
Boc-2-iodo-l-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-2-iodo-l-phenylalanine is a useful boc protected 2-iodo-l-phenylalanine for proteomics research . In general, Boc protection of phenylalanine deactivates the amine group, thus protecting it. This allows specific synthesis or other reactions to occur .
Synthesis Analysis
A reliable, scalable, cost-effective, and chromatography-free synthesis of 4-azido-L-phenylalanine beginning from L-phenylalanine is described . Investigations into the safety of the synthesis reveal that the Ullman-like Cu(I)-catalyzed azidation step does not represent a significant risk .
Molecular Structure Analysis
The molecular structure of Boc-2-iodo-l-phenylalanine is represented by the linear formula: (CH3)3COCONHCH (COOH)CH2C6H4I . Its molecular weight is 391.20 .
Chemical Reactions Analysis
Boc-2-iodo-l-phenylalanine is used in Boc solid-phase peptide synthesis and C-H Activation reactions . It is also used as a p-iodo phenyl alanine derivative with N-Boc protection .
Physical And Chemical Properties Analysis
Boc-2-iodo-l-phenylalanine is a white to off-white powder . It has a melting point of 157-163 C . It is slightly soluble in water .
Applications De Recherche Scientifique
Radioiodination of Phenylalanine Derivatives for Peptide Synthesis : N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, synthesized from N-Boc-p-iodo-L-phenylalanine, has been used for radioiodination and direct application in peptide synthesis (Wilbur et al., 1993).
Native Chemical Ligation at Phenylalanine : Erythro-N-Boc-β-mercapto-L-phenylalanine, derived from N-Boc amino acid, has been developed to enable native chemical ligation at phenylalanine, demonstrating its utility in peptide synthesis (Crich & Banerjee, 2007).
Photoactivatable Analogues of Phenylalanine : Boc-protected derivatives of phenylalanine have been used in the synthesis of photoactivatable analogues, which are significant in biological studies (Baldini et al., 1988).
Synthesis of Aminomethyl-L-Phenylalanine : N-Boc-4-Aminomethyl-L-phenylalanine, prepared from N-Boc-4-Iodophenylalanine, showcases the synthetic versatility of Boc-iodo-phenylalanine derivatives (Hartman & Halczenko, 1991).
Thermal Decomposition Studies : The thermal decomposition processes of Boc-p-fluoro-phenylalanine and Boc-p-iodo-phenylalanine have been studied, offering insights into their stability and reactivity (Cai et al., 2000).
Conformational Studies in Solution : The conformations of l-phenylalanine oligomers, including BOC-(Phe)n-OMe, have been investigated, providing insights into their structural properties (Peggion et al., 1974).
FRET Cassettes and DNA Sequencing Potential : Tri-functional amino acid derivatives, such as t-Boc-l-para-amino-phenylalanine, have been used in the design of FRET cassettes and DNA sequencing research (Nampalli et al., 2002).
Synthesis of Phosphonophenylalanine Analogues : The synthesis of N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds illustrates the application in the study of cellular signal transduction processes (Oishi et al., 2004).
Mécanisme D'action
Target of Action
Boc-2-iodo-l-phenylalanine is a useful boc protected 2-iodo-l-phenylalanine for proteomics research . The primary target of this compound is the amine group of phenylalanine . The Boc protection of phenylalanine deactivates the amine group, thus protecting it . This allows specific synthesis or other reactions to occur .
Mode of Action
The compound interacts with its targets by deactivating the amine group of phenylalanine . This is achieved through Boc protection, which is generally unreactive to most bases and nucleophiles . This interaction results in the protection of the amine group, allowing for specific synthesis or other reactions .
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUJMUOMAUNOD-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1I)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-iodo-l-phenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(3-Methylbutyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)



![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)


